molecular formula C20H19ClN2O B2378089 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide CAS No. 921920-82-3

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide

Cat. No.: B2378089
CAS No.: 921920-82-3
M. Wt: 338.84
InChI Key: RHJJLHDQFFXQSC-UHFFFAOYSA-N
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Description

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the indole moiety and a cyclopropylacetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the indole derivative.

    Formation of the Cyclopropylacetamide Group: The final step involves the acylation of the indole derivative with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-bromobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide
  • 2-(1-(4-methylbenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide
  • 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide

Uniqueness

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-16-7-5-14(6-8-16)12-23-13-15(11-20(24)22-17-9-10-17)18-3-1-2-4-19(18)23/h1-8,13,17H,9-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJJLHDQFFXQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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